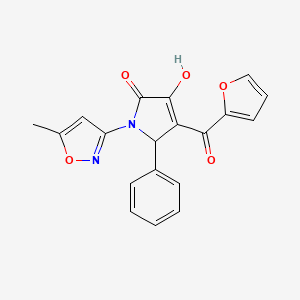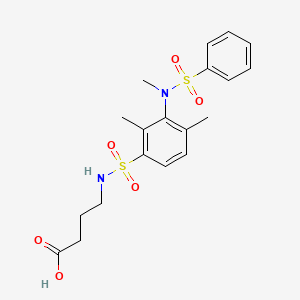![molecular formula C24H29N7O3 B2762153 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1212385-77-7](/img/structure/B2762153.png)
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of thieno[2,3-d]pyrimidine derivatives involves the reaction of a tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to give an N-benzoylthiourea derivative. This then undergoes cyclization to give a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation, cyclization, and elimination reactions. For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization, and the elimination of N,N-dimethylpropionamide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular formula, average mass, and monoisotopic mass. For example, a similar compound, 4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine, has a molecular formula of C12H15N3OS, an average mass of 249.332 Da, and a monoisotopic mass of 249.093582 Da .Scientific Research Applications
Anticancer Activity
A series of novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown significant inhibitory activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. For instance, certain derivatives displayed potent inhibitory effects with specific IC50 values against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential in breast cancer therapy (Abdellatif et al., 2014). Additionally, the structure-activity relationship (SAR) analysis provided insights into the chemical modifications that could enhance the anticancer properties of these compounds (Rahmouni et al., 2016).
Anti-Inflammatory and Antimicrobial Activities
Research into pyrazolopyrimidine derivatives has also uncovered their potential as anti-inflammatory and antimicrobial agents. Certain compounds synthesized from this class demonstrated high anti-inflammatory activity compared with standard drugs like indomethacin, as well as notable antimicrobial effects against a range of Gram-positive and Gram-negative bacteria (Ahmed, 2017). This dual functionality suggests their use in treating infections and inflammatory conditions.
Enzyme Activity Modulation
Another area of research interest is the modulation of enzyme activity by pyrazolopyrimidine derivatives. Some newly synthesized compounds have shown a potent effect on increasing the reactivity of specific enzymes, indicating their potential in enzymatic studies and possibly in the development of enzyme-based therapies (Abd et al., 2008).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using pyrazolopyrimidine derivatives as precursors represents a significant area of chemical research. These activities have led to the development of various heterocyclic systems with potential applications in drug development and materials science. For instance, novel syntheses have been explored to create compounds with varied biological activities, including antimicrobial and anticancer properties, through the manipulation of pyrazolopyrimidine scaffolds (El-Khawaga et al., 2009).
properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O3/c1-16-12-29(13-17(2)34-16)22-20-11-28-31(23(20)27-15-26-22)9-8-25-24(33)18-10-21(32)30(14-18)19-6-4-3-5-7-19/h3-7,11,15-18H,8-10,12-14H2,1-2H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRHWGOEILALKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2762072.png)
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2762073.png)
![N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2762074.png)
![1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762075.png)

![N-cyclopentyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762080.png)

![5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2762084.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2762087.png)
![6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2762088.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2762089.png)
![N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide](/img/structure/B2762090.png)

